tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a piperidine derivative, characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and a keto group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition Reaction: The preparation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate typically involves the nucleophilic addition of a tert-butyl ester to a piperidine ring.
Hydroxylation Reaction: The next step involves the hydroxylation of the piperidine ring at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate can undergo oxidation reactions, where the hydroxy group is oxidized to form a keto group.
Reduction: The compound can also undergo reduction reactions, where the keto group is reduced to form a hydroxy group.
Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxy or keto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines.
Major Products:
Oxidation: Formation of 3-keto-4-oxopiperidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in stereoselective synthesis to produce chiral compounds .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: Similar structure with an allyl group at the 3-position.
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the hydroxy group at the 3-position.
Uniqueness:
- The presence of both hydroxy and keto groups on the piperidine ring makes tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQOXCJAGFXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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